

Spectroscopic Profile of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate: A Technical Overview

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Compound of Interest

Compound Name: Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

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This technical guide provides a comprehensive overview of the spectral data for **Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate** (CAS No. 898758-75-3).^[1] Aimed at researchers, scientists, and professionals in drug development, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound. While experimental spectra for this specific molecule are not publicly available, this guide offers predicted values based on established principles of spectroscopy and detailed experimental protocols for obtaining such data.

Molecular Formula: C₁₆H₂₀O₅^[1] Molecular Weight: 292.33 g/mol ^[1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for **Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate**. These predictions are derived from the analysis of the compound's functional groups, which include an ethyl ester, a ketone, an acetoxy group, and an ortho-disubstituted benzene ring.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8-8.0	Doublet	1H	Aromatic H (adjacent to C=O)
~7.5-7.7	Triplet	1H	Aromatic H
~7.2-7.4	Triplet	1H	Aromatic H
~7.0-7.2	Doublet	1H	Aromatic H
4.12	Quartet	2H	-OCH ₂ CH ₃
~3.0	Triplet	2H	-C(=O)CH ₂ -
2.30	Singlet	3H	-OC(=O)CH ₃
~2.2-2.3	Triplet	2H	-CH ₂ C(=O)O-
~1.6-1.8	Multiplet	4H	-CH ₂ CH ₂ CH ₂ -
1.25	Triplet	3H	-OCH ₂ CH ₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~200	C=O	Ketone Carbonyl
~173	C=O	Ester Carbonyl
~169	C=O	Acetoxy Carbonyl
~150	C	Aromatic C (ipso, attached to -OAc)
~134	CH	Aromatic CH
~131	C	Aromatic C (ipso, attached to C=O)
~128	CH	Aromatic CH
~126	CH	Aromatic CH
~123	CH	Aromatic CH
~60	CH ₂	-OCH ₂ CH ₃
~38	CH ₂	-C(=O)CH ₂ -
~34	CH ₂	-CH ₂ C(=O)O-
~24	CH ₂	-CH ₂ CH ₂ CH ₂ -
~24	CH ₂	-CH ₂ CH ₂ CH ₂ -
~21	CH ₃	-OC(=O)CH ₃
~14	CH ₃	-OCH ₂ CH ₃

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group
~3100-3000	Medium	Aromatic C-H Stretch
~2980-2850	Medium	Aliphatic C-H Stretch
~1760	Strong	Acetoxy C=O Stretch
~1735	Strong	Ethyl Ester C=O Stretch
~1685	Strong	Aryl Ketone C=O Stretch
~1600, ~1480	Medium-Weak	Aromatic C=C Bending
~1200	Strong	Acetoxy C-O Stretch
~1150	Strong	Ester C-O Stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
292	Molecular Ion [M] ⁺
247	[M - OCH ₂ CH ₃] ⁺
220	[M - C ₄ H ₈ O ₂] ⁺ (Loss of ethyl butanoate fragment)
163	[CH ₃ COOC ₆ H ₄ CO] ⁺
121	[HOC ₆ H ₄ CO] ⁺
43	[CH ₃ CO] ⁺ (Base Peak)

Experimental Protocols

The acquisition of spectral data for compounds like **Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate** follows standardized laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.^{[2][3]} Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.^[2]
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.^[4]
- **Data Acquisition:** Place the NMR tube in the spectrometer. The instrument's magnetic field is stabilized by locking onto the deuterium signal of the solvent.^[3] The magnetic field homogeneity is then optimized through a process called shimming.^[3] For ^1H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For the less sensitive ^{13}C nucleus, a greater number of scans and a higher sample concentration may be necessary.^{[3][4]}

Infrared (IR) Spectroscopy

- **Sample Preparation (Thin Film Method):** If the compound is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane or acetone).^[5] Apply a drop of this solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.^[5]
- **Data Acquisition:** Place the salt plate in the sample holder of the FT-IR spectrometer.^[5] Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the clean salt plate should be taken and subtracted from the sample spectrum.

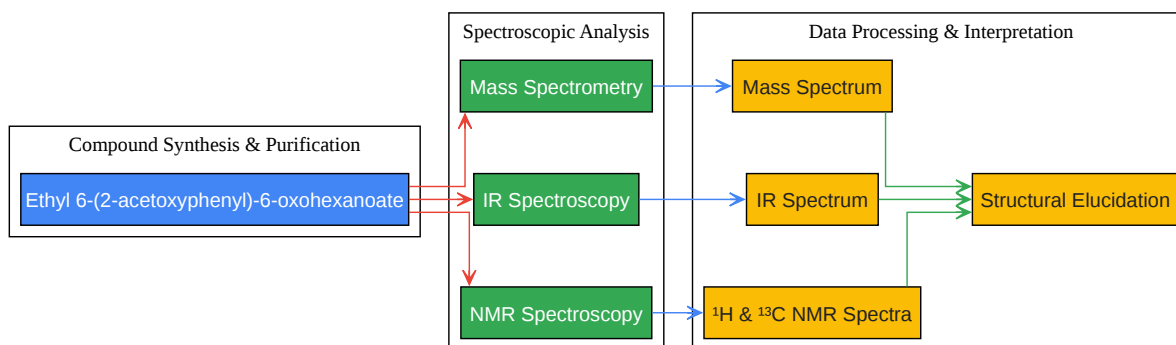
Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the compound (approximately 10-100 micrograms per mL) in a volatile organic solvent such as methanol or acetonitrile.^[6] The solution should be free of any solid particles.^[6]
- **Ionization:** Introduce the sample into the mass spectrometer. A common method for organic molecules is Electron Impact (EI), where a high-energy electron beam bombards the sample, causing ionization and fragmentation.^{[7][8]}

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).^[7]
- Detection: A detector records the abundance of each ion, generating a mass spectrum.^[7]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

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